molecular formula C6H3ClF3NO B1435677 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine CAS No. 1805226-09-8

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine

Cat. No. B1435677
M. Wt: 197.54 g/mol
InChI Key: QNLGYRWTEZMVSR-UHFFFAOYSA-N
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Description

“2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” is a chemical compound with the molecular weight of 179.55 . It is a liquid-oil at room temperature .


Synthesis Analysis

The synthesis of “2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” and its derivatives is a topic of ongoing research . Trifluoromethylpyridines, a group to which this compound belongs, are often synthesized using methods such as chlorine/fluorine exchange .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” is 1S/C6H4ClF2NO/c7-5-3-4 (1-2-10-5)11-6 (8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” is a liquid-oil at room temperature . It has a molecular weight of 179.55 .

Scientific Research Applications

Creating Structural Manifolds from a Common Precursor

This research demonstrates the versatility of halopyridines, which can be transformed into various structural manifolds, showcasing the fundamental reactions that could be applicable to compounds like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. Such reactions are crucial for the synthesis of complex organic compounds, indicating the potential for diverse applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).

Use of Fluoroform as a Source of Difluorocarbene

The study explores the conversion of phenols to their difluoromethoxy derivatives, suggesting that similar methodologies could be applied to synthesize or modify compounds like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. Such processes are significant for introducing fluorine atoms into organic molecules, enhancing their properties for drug development and material science (Thomoson & Dolbier, 2013).

Novel Synthesis of 1,2,3-Triazoles via 1,3-dipolar Cycloadditions

This research highlights the synthesis of triazoles from halogenated pyridines, providing a pathway that might be relevant for derivatives like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. The ability to form 1,2,3-triazoles is particularly valuable in pharmaceutical chemistry for creating compounds with potential biological activity (Zhong & Guo, 2010).

Halogenated Tennimides and Trezimides

This study focuses on the synthesis of halogenated macrocycles, which might inform the use of halogenated pyridines in materials science, especially in forming porous networks for gas storage or separation. The work underscores the role of halogen atoms in facilitating interactions that lead to structured materials (Mocilac & Gallagher, 2016).

High Specific Surface Area Metal Fluorides as Catalysts

Although not directly related to organic synthesis, this research demonstrates the importance of fluorination reactions, potentially relevant to the chemical transformations of compounds like 2-Chloro-4-(difluoromethoxy)-3-fluoropyridine. The study provides insights into the role of catalysts in enhancing fluorination efficiency, crucial for modifying organic compounds (Cochon et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation and serious eye irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “2-Chloro-4-(difluoromethoxy)-3-fluoropyridine” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . These compounds have a unique place in the discovery chemist’s arsenal due to the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .

properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGYRWTEZMVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(difluoromethoxy)-3-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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